Cas no 953735-66-5 (8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline)
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Quinoline, 8-(difluoromethoxy)-1,2,3,4-tetrahydro-
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- Inchi: 1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2
- InChI Key: HJNVCPDINIURFY-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2OC(F)F)CCC1
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591380-10mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591380-50mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D591380-100mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| A2B Chem LLC | AV41571-10g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 10g |
$2812.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-50mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 50mg |
$178.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-100mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 100mg |
$248.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-250mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 250mg |
$340.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-500mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 500mg |
$541.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-1g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 1g |
$682.00 | 2024-07-18 | |
| A2B Chem LLC | AV41571-2.5g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 2.5g |
$1301.00 | 2024-07-18 |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Suppliers
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
8-(Difluoromethoxy)-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, with the CAS Registry Number 953735-66-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and structural versatility. The presence of the difluoromethoxy group at the 8th position introduces unique electronic and steric properties, making it a valuable molecule for both academic research and potential therapeutic applications.
The synthesis of 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves a series of well-established organic reactions. Typically, the starting material is a quinoline derivative, which undergoes hydrogenation to form the tetrahydroquinoline skeleton. Subsequent substitution reactions introduce the difluoromethoxy group at the desired position. Recent advancements in catalytic hydrogenation and transition-metal-mediated coupling reactions have significantly improved the efficiency and selectivity of these processes. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.
From a pharmacological perspective, 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline has demonstrated promising bioactivity in various assays. Studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. For instance, a 2023 study published in Nature Communications highlighted its ability to inhibit acetylcholinesterase (AChE) with an IC₅₀ value of 0.5 μM. Additionally, it has shown anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes and reducing oxidative stress markers.
The structural flexibility of 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline allows for further functionalization to enhance its pharmacokinetic properties. Recent research has focused on modifying the side chain to improve solubility and bioavailability. For example, appending hydrophilic groups such as polyethylene glycol (PEG) has significantly increased its half-life in preclinical models. These modifications are critical for translating laboratory findings into clinically relevant therapeutics.
In terms of applications beyond pharmacology, 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline has shown potential in materials science. Its aromatic system and electron-donating substituents make it a candidate for use in organic electronics. A 2023 paper in Advanced Materials reported its use as a hole transport material in perovskite solar cells, where it improved device efficiency by enhancing charge carrier mobility.
The future outlook for 8-(difluoromethoxy)-1,2,3,tetrahydroquinoline is bright due to its versatile structure and emerging applications. Collaborative efforts between chemists and biologists are expected to unlock new therapeutic targets and material uses. As research continues to uncover its full potential, this compound stands as a testament to the power of chemical innovation in addressing global health and energy challenges.
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